![molecular formula C14H20O B14486435 8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one CAS No. 64715-29-3](/img/structure/B14486435.png)
8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom. This compound belongs to the class of sesquiterpenes, which are known for their diverse biological activities and complex structures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the use of water as an external oxygen source under mild reaction conditions has been reported for the synthesis of spirocycle skeletons .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways may vary depending on the specific biological activity being studied. For example, it may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
(1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene: Another spirocyclic sesquiterpene with a similar structure.
(1S,4R,5S)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene-8-carbaldehyde: A related compound with an aldehyde functional group.
(1R,5S)-1,8-Dimethyl-4-(propan-2-ylidene)spiro[4.5]dec-7-ene: A spirocyclic compound with a different substitution pattern.
Uniqueness
8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one is unique due to its specific substitution pattern and the presence of a spirocyclic structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
64715-29-3 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
8-methyl-4-propan-2-ylspiro[4.5]deca-1,8-dien-3-one |
InChI |
InChI=1S/C14H20O/c1-10(2)13-12(15)6-9-14(13)7-4-11(3)5-8-14/h4,6,9-10,13H,5,7-8H2,1-3H3 |
InChI-Schlüssel |
AKLPMOQAPPDTPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC2(CC1)C=CC(=O)C2C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


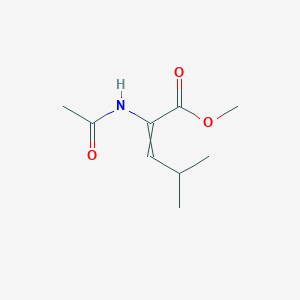
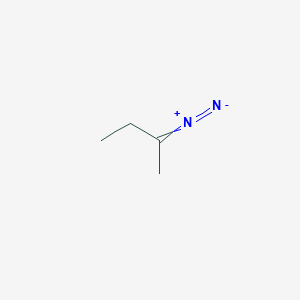
![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
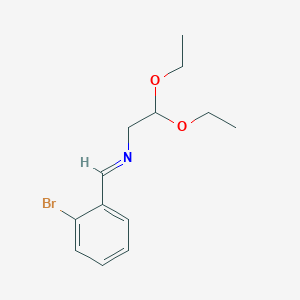
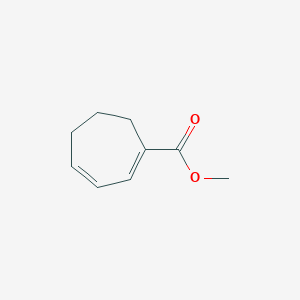
![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one](/img/structure/B14486391.png)

phenylphosphanium](/img/structure/B14486400.png)
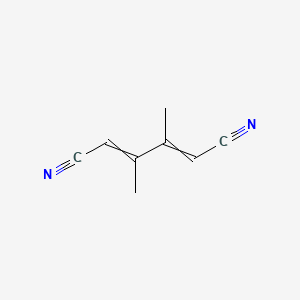
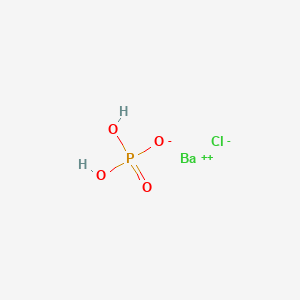
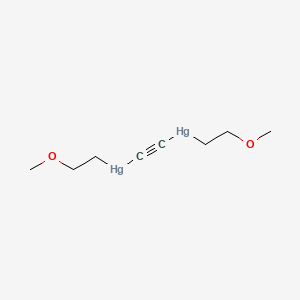
![4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole](/img/structure/B14486419.png)
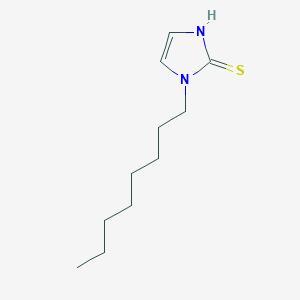
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro-](/img/structure/B14486433.png)
